molecular formula C21H28O5 B13405868 1-Dehydroaldosterone

1-Dehydroaldosterone

Cat. No.: B13405868
M. Wt: 360.4 g/mol
InChI Key: NQRIKQLQQGVSIZ-ZVIOFETBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dehydro Aldosterone, also known as delta1-Aldosterone, is a synthetic steroid hormone. It is a derivative of aldosterone, a mineralocorticoid hormone produced by the adrenal cortex. This compound is characterized by the presence of a double bond between the first and second carbon atoms in the steroid nucleus, which distinguishes it from its parent compound, aldosterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dehydro Aldosterone can be synthesized through various chemical pathways. One common method involves the enzymatic conversion of 11α-Hydroxy-16-epoxy progesterone to 1,2-dehydro-11α-hydroxy-16-epoxy progesterone, which serves as a key intermediate in the synthesis of corticosteroids . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1-Dehydro Aldosterone often involves large-scale chemical synthesis using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitation and purification . This method ensures high purity and precise measurement of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

1-Dehydro Aldosterone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.

    Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of 1-Dehydro Aldosterone, which can have different biological activities and applications.

Scientific Research Applications

1-Dehydro Aldosterone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Dehydro Aldosterone include:

Uniqueness

1-Dehydro Aldosterone is unique due to its specific structural modification, which imparts distinct biological activities compared to its parent compound, aldosterone. This uniqueness makes it valuable in research and therapeutic applications, particularly in understanding and treating conditions related to mineralocorticoid function.

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

NQRIKQLQQGVSIZ-ZVIOFETBSA-N

Isomeric SMILES

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O

Canonical SMILES

CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.